2-[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-3-QUINUCLIDINONE
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Overview
Description
2-[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-3-QUINUCLIDINONE is a complex organic compound with a unique structure that combines a morpholine ring and a quinuclidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-3-QUINUCLIDINONE typically involves the reaction of quinoline-2-carbaldehyde with 4-morpholin-4-yl-phenylamine in ethanol. The mixture is stirred under reflux conditions for about an hour, and the resulting solution is left to crystallize, yielding yellow plate crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale crystallization techniques to obtain the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-3-QUINUCLIDINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce morpholine-substituted quinuclidinones.
Scientific Research Applications
2-[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-3-QUINUCLIDINONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: The compound’s properties may be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-3-QUINUCLIDINONE involves its interaction with specific molecular targets and pathways. The morpholine ring and quinuclidinone moiety can interact with various enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-morpholinophenyl)-1-(quinolin-2-yl)methanimine
- (E)-N-(4-morpholinophenyl)-1-(quinoxalin-2-yl)methanimine
Uniqueness
2-[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-3-QUINUCLIDINONE stands out due to its unique combination of a morpholine ring and a quinuclidinone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2E)-2-[(4-morpholin-4-ylphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-18-15-5-7-20(8-6-15)17(18)13-14-1-3-16(4-2-14)19-9-11-22-12-10-19/h1-4,13,15H,5-12H2/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQPFLASISVASB-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C\C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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